molecular formula C10H17NO2 B1468757 2-Cyclopentyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1343209-32-4

2-Cyclopentyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No. B1468757
M. Wt: 183.25 g/mol
InChI Key: KZHTZGJJDMHLNC-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one, commonly referred to as CP-3HA, is a cyclic amide derivative of 1-azetidinecarboxylic acid. CP-3HA has been widely studied in the past decade due to its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. CP-3HA is structurally similar to the widely used non-steroidal anti-inflammatory drug (NSAID) celecoxib and has been shown to possess similar pharmacological activity. CP-3HA has been studied in numerous animal models and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.

Scientific Research Applications

Microbial Hydroxylation and Synthesis Methods

Research has demonstrated innovative approaches to synthesizing chiral compounds and analogs through microbial hydroxylation and other synthesis methods. For example, microbial hydroxylation of unsaturated, cyclic carboxylic acids has been shown to produce chiral allylic alcohols with high enantiomeric excesses, indicating potential for creating precise, biologically active molecules (Raadt et al., 2001). Similarly, the synthesis and structure assessment of amino-alcohol ligands have provided insights into their fitness for complexing metal ions, which is crucial for developing new catalysts and pharmaceutical agents (de Sousa et al., 2010).

Potential Pharmaceutical Applications

Studies on functionalized sulfur-containing heterocyclic analogs, such as hydroxyl-containing benzo[b]thiophene analogs, have shown selectivity towards cancer cells, indicating potential applications in developing anticancer drugs (Haridevamuthu et al., 2023). These compounds enhance antioxidant enzyme activity and reduce ROS production, demonstrating the therapeutic potential in cancer treatment.

Biohydroxylation Techniques

The optimization of biohydroxylation techniques, as demonstrated in the hydroxylation of 2-cyclopentylbenzoxazole, represents a significant advancement in biocatalysis. This approach has enabled the production of high-value chiral alcohols with excellent enantiomeric excess, essential for pharmaceutical synthesis (Kraemer-Schafhalter et al., 2000).

Antimicrobial Studies

Research into the synthesis and evaluation of novel compounds, such as amidines from o-alkenylanilines, has contributed to antimicrobial studies. These compounds have shown potential as new agents in combating bacterial infections, highlighting the importance of innovative synthesis strategies in developing new antibiotics (Gataullin et al., 2001).

properties

IUPAC Name

2-cyclopentyl-1-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9-6-11(7-9)10(13)5-8-3-1-2-4-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHTZGJJDMHLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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